molecular formula C10H14Ca2N2O8+2 B12330939 dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

Cat. No.: B12330939
M. Wt: 370.38 g/mol
InChI Key: ACYGYJFTZSAZKR-UHFFFAOYSA-L
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Description

. It is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent that binds to metal ions. This compound is used in various applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium ions. The reaction typically occurs in an aqueous solution where EDTA is dissolved and then reacted with a calcium salt, such as calcium chloride. The reaction conditions include maintaining a neutral to slightly alkaline pH to ensure the complete formation of the dicalcium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where EDTA and calcium chloride are mixed under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain the pure dicalcium salt .

Chemical Reactions Analysis

Types of Reactions

Dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including transition metals and alkaline earth metals .

Common Reagents and Conditions

The common reagents used in these reactions include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment, agriculture, and medicine .

Mechanism of Action

The mechanism of action of dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming a stable chelate. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific affinity for calcium ions, making it particularly useful in applications where calcium ion sequestration is required. Its stability and solubility in water also make it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H14Ca2N2O8+2

Molecular Weight

370.38 g/mol

IUPAC Name

dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

InChI

InChI=1S/C10H16N2O8.2Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-2

InChI Key

ACYGYJFTZSAZKR-UHFFFAOYSA-L

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2]

Origin of Product

United States

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